Regioisomeric Identity: Structural Differentiation of 3,4,7-Trimethyl vs. 1,3,5-Trimethyl Benzimidazolone
The 3,4,7-trimethyl substitution pattern defines a structurally unique benzimidazolone regioisomer distinct from the commercially prevalent 1,3,5-trimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 55327-67-8). In the 3,4,7-regioisomer, methyl groups occupy both nitrogen positions (N1 and N3, the latter implicit in the 2-one tautomer) and two aromatic ring positions (C4 and C7), whereas the 1,3,5-regioisomer places methyls at both nitrogens and only one ring carbon (C5). This differential methylation pattern alters the electronic distribution across the fused benzene ring and the hydrogen-bonding capacity of the cyclic urea moiety, both of which are critical determinants of target binding in benzimidazolone-based inhibitors [1].
| Evidence Dimension | Methyl group substitution pattern (regioisomerism) |
|---|---|
| Target Compound Data | 3,4,7-trimethyl substitution (methyl at N1/N3 and C4/C7); MW 176.21 g/mol; SMILES: Cc1ccc(c2c1[nH]c(=O)n2C)C |
| Comparator Or Baseline | 1,3,5-trimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 55327-67-8); methyl at N1/N3 and C5; MW 176.21 g/mol |
| Quantified Difference | Identical molecular formula and MW; differentiated solely by methyl group topology on the benzimidazolone scaffold. No head-to-head biological comparison data are publicly available. |
| Conditions | Structural comparison based on CAS registry and chemical database entries . |
Why This Matters
Procurement of the incorrect regioisomer can invalidate SAR studies and lead to erroneous biological conclusions, as methyl position critically influences target engagement in benzimidazolone-based drug discovery programs.
- [1] Monforte, A. M.; Logoteta, P.; De Luca, L.; Iraci, N.; Ferro, S.; Maga, G.; De Clercq, E.; Pannecouque, C.; Chimirri, A. Novel 1,3-Dihydro-benzimidazol-2-ones and Their Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Bioorg. Med. Chem. 2010, 18 (4), 1702–1710. https://doi.org/10.1016/j.bmc.2010.01.025. View Source
